molecular formula C28H38N4O B1212915 Carpipramine CAS No. 5942-95-0

Carpipramine

Cat. No. B1212915
CAS RN: 5942-95-0
M. Wt: 446.6 g/mol
InChI Key: NWPJLRSCSQHPJV-UHFFFAOYSA-N
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Description

Carpipramine (also known as Prazinil or Defekton) is an atypical antipsychotic used for the treatment of schizophrenia and anxiety in France and Japan . It has neuroleptic, anxiolytic, and hypnotic properties . Structurally, it is related to both tricyclics like imipramine and butyrophenones like haloperidol .


Synthesis Analysis

Carpipramine was first synthesized in 1961 as the world’s first iminodibenzyl antipsychotic drug . It was developed with a strong consciousness that Japan should develop its own antipsychotic drug .


Molecular Structure Analysis

The molecular formula of Carpipramine is C28H38N4O . Its average mass is 446.628 Da and its monoisotopic mass is 446.304565 Da .

Scientific Research Applications

1. Use in Chromatography for Antipsychotic Drug Analysis

Carpipramine, a dihydrodibenzazepine, has been used as an internal standard in reversed phase-high pressure liquid chromatography (RP-HPLC) for the simultaneous determination of antipsychotic drugs like clozapine, loxapine, zuclopenthixol, and flupenthixol in plasma. This method is valuable in managing acute intoxications (Garay Garcia et al., 2003).

2. Effectiveness in Schizophrenia Treatment

Carpipramine, categorized as a second-generation antipsychotic (SGA), has been studied in its effectiveness for schizophrenia treatment. Meta-analysis indicates that while carpipramine's pharmacological profile is similar to first-generation antipsychotics in terms of efficacy and safety outcomes, it does not significantly differ from other pooled antipsychotics in response rates or discontinuation rates (Kishi et al., 2014).

Safety And Hazards

A safety data sheet for Carpipramine indicates that it should be handled with care to avoid dust formation and inhalation . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPJLRSCSQHPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7075-03-8 (di-hydrochloride)
Record name Carpipramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40208149
Record name Carpipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carpipramine

CAS RN

5942-95-0
Record name Carpipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5942-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carpipramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005942950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carpipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carpipramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARPIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AFK6F91EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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